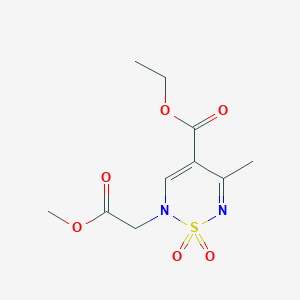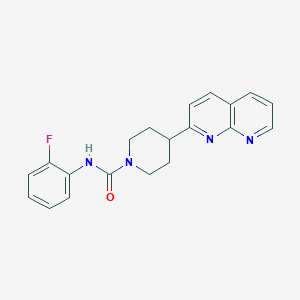![molecular formula C14H14F3NO3S B12248103 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B12248103.png)
4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide is a complex organic compound that features a trifluoromethyl group, a furan ring, a thiophene ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide typically involves multiple steps. One common method involves the reaction of 2-acetylfuran with ethyl trifluoroacetate in the presence of a base such as lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at low temperatures (0-3°C). The reaction mixture is then allowed to warm to room temperature and is subsequently treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound shares the trifluoromethyl and furan groups but lacks the thiophene and hydroxyethyl groups.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Similar to the target compound but lacks the furan and hydroxyethyl groups.
Uniqueness
The presence of both furan and thiophene rings, along with the trifluoromethyl and hydroxyethyl groups, makes 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide unique
Properties
Molecular Formula |
C14H14F3NO3S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]butanamide |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)5-3-12(19)18-9-13(20,10-4-6-21-8-10)11-2-1-7-22-11/h1-2,4,6-8,20H,3,5,9H2,(H,18,19) |
InChI Key |
KVPJFQIVWXYXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CCC(F)(F)F)(C2=COC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248029.png)
![Ethyl [(2,3-dichlorophenyl)carbamoyl]formate](/img/structure/B12248030.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine](/img/structure/B12248031.png)
![3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12248038.png)
![9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B12248048.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B12248049.png)
![2-Methoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12248057.png)
![1-Methyl-4-(4-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12248060.png)
![5-chloro-6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B12248064.png)

![5-methyl-1-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B12248080.png)
![11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12248090.png)
![2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12248095.png)
